Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)-
Description
The compound N-(2-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine features an ethoxy group at the ortho position of the phenyl ring, which may enhance lipophilicity and influence binding interactions in biological systems.
Properties
CAS No. |
917909-03-6 |
|---|---|
Molecular Formula |
C14H13N3OS |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13N3OS/c1-2-18-12-6-4-3-5-11(12)17-13-10-7-8-19-14(10)16-9-15-13/h3-9H,2H2,1H3,(H,15,16,17) |
InChI Key |
IHTMKYOLSXBEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
- A mixture of 2-amino-4-thiophenecarbonitrile and an appropriate aryl isocyanate is prepared in acetic acid.
- The reaction is subjected to microwave irradiation at controlled temperatures (typically around 70°C) for a specified duration (e.g., 10 minutes).
- Yields can reach up to 95% with minimal side products.
| Compound | Yield (%) | Reaction Time | Conditions |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivative A | 95 | 10 min | Microwave (70°C) |
| Thieno[2,3-d]pyrimidine derivative B | 84 | Overnight | Reflux in acetic acid |
Base-Catalyzed Cyclocondensation
- The reaction typically involves mixing 2-amino-4-thiophenecarbonitrile with malononitrile and sulfur in ethanol.
- Triethylamine is used as a catalyst at room temperature for several hours.
- This method provides a straightforward approach with high yields and purity.
| Compound | Yield (%) | Catalyst | Reaction Time |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivative C | 75 | Triethylamine | 5 hours |
Reflux Method
- The starting materials are dissolved in acetic acid and heated to reflux for about 4 hours.
- After cooling, the mixture is treated with ice-cold water to precipitate the product.
- Yields are generally good but may require additional purification steps.
| Compound | Yield (%) | Reaction Time | Conditions |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivative D | 82 | 4 hours | Reflux in acetic acid |
The preparation of thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- can be efficiently achieved through various synthetic routes including microwave-assisted synthesis, base-catalyzed cyclocondensation, and traditional reflux methods. Each method offers unique advantages regarding yield and simplicity of execution. Continued research into optimizing these methods could further enhance the efficiency and applicability of these compounds in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium carbonate in polar aprotic solvents are typical.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Cancer Research Applications
Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their anticancer properties. The compound N-(2-ethoxyphenyl)-thieno[2,3-d]pyrimidin-4-amine has shown promising results in various studies:
- Cytotoxicity Against Cancer Cell Lines : Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant cytotoxic activity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For instance, a study reported that certain derivatives inhibited the proliferation of MCF-7 cells with IC50 values ranging from 19.4 to 40.0 µM compared to doxorubicin, a standard chemotherapy drug .
- Mechanism of Action : Molecular docking studies have suggested that these compounds may interact with key proteins involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K). This interaction is crucial for developing targeted therapies against specific cancer types .
Antibacterial Applications
Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their antibacterial properties:
- Activity Against Resistant Strains : Several synthesized thieno[2,3-d]pyrimidinediones have demonstrated potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). One compound showed effective inhibition at concentrations as low as 2 mg/L while maintaining low toxicity towards mammalian cells .
- Potential for New Antibiotics : The low cytotoxicity and high antibacterial efficacy highlight the potential of these compounds as scaffolds for developing new antibiotics to combat resistant bacterial strains .
Therapeutic Uses in Inflammatory Diseases
Research has indicated that thieno[2,3-d]pyrimidine derivatives may serve as effective treatments for inflammatory diseases:
- Luteinizing Hormone-Releasing Hormone Antagonists : A notable application includes the development of non-peptide antagonists for the luteinizing hormone-releasing hormone receptor. Compounds derived from thieno[2,3-d]pyrimidines have shown high binding affinity and potent antagonistic activity, suggesting their use in treating hormone-dependent conditions .
Synthesis and Structure-Activity Relationship Studies
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves various modifications to enhance biological activity:
- Synthetic Routes : Common methods include constructing the thiophene ring first or synthesizing directly from pyrimidine precursors. Recent studies have focused on optimizing these synthetic pathways to yield compounds with improved efficacy against target diseases .
- Structure-Activity Relationships : Investigating how different substituents affect biological activity has led to the identification of key structural features necessary for enhancing potency and selectivity towards specific targets in cancer and bacterial infections.
Mechanism of Action
The mechanism of action of thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- involves the inhibition of key enzymes and pathways. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, leading to ATP depletion and bacterial cell death . This compound interacts with the active sites of enzymes, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Substituents on the phenyl ring significantly alter melting points, solubility, and synthetic yields. Key examples include:
- Ethoxy vs. Chloro derivatives exhibit higher melting points, likely due to stronger intermolecular interactions (e.g., dipole-dipole) .
- Sulfonyl Derivatives : Compounds with sulfonyl groups (e.g., 23, 24) show moderate yields (56%) and distinct ¹³C NMR shifts (δ 63–167 ppm), reflecting electronic effects of the sulfonyl moiety .
Anticancer Potential:
- Tetrahydrobenzo-thienopyrimidines (5a–c): These derivatives exhibit anti-proliferative activity, with 5a (4-Cl) showing higher yield (85%) and thermal stability (MP 170–172°C), suggesting substituent-dependent efficacy .
- Dual EGFR/HER2 Inhibitors (18b–d) : Chlorophenyl derivatives (e.g., 18b, MW 523.39) demonstrate cytotoxicity against cancer cell lines, with substituents like pyridinylmethoxy enhancing selectivity .
Antiviral Activity:
- HCV Inhibitors : N-(cyclopropyl(phenyl)methyl) derivatives inhibit HCV replication via STAT3 suppression. The cyclopropyl group may stabilize binding interactions .
- Thienopyrimidine-Quinoline Hybrid (39): The quinolin-8-yl substituent in compound 39 (MP 193–196°C) suggests improved intercalation or enzyme inhibition, common in antiviral scaffolds .
Antimicrobial and Antifungal Activity:
Key Research Findings
Substituent-Driven Bioactivity : Electron-withdrawing groups (Cl, SO₂R) enhance thermal stability and target binding, while alkoxy groups (OCH₃, OC₂H₅) improve bioavailability .
Synthetic Optimization : Sterically hindered substituents (e.g., tert-butyl in ) lower yields due to reduced nucleophilic reactivity, necessitating optimized conditions .
Structural Flexibility : Derivatives with unsaturated side chains (e.g., propargyl in ) enable further functionalization, as seen in chitinase inhibitors with high binding affinity (−9.09 kcal/mol) .
Biological Activity
Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Synthesis
Thieno[2,3-d]pyrimidine derivatives are characterized by their bicyclic structure that includes a thiophene ring fused with a pyrimidine ring. The specific compound N-(2-ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine has been synthesized through various methods, including the Gewald reaction and other condensation techniques that allow for the introduction of different substituents on the core structure .
The primary biological activity of N-(2-ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine is attributed to its role as a phosphodiesterase 4 (PDE4) inhibitor . By inhibiting PDE4, this compound increases the levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels are associated with anti-inflammatory effects and modulation of pain perception .
Table 1: Biological Activities and Mechanisms
| Biological Activity | Mechanism | Target |
|---|---|---|
| PDE4 Inhibition | Increases cAMP levels | Inflammatory pathways |
| Anti-cancer Activity | Inhibits VEGFR-2 | Cancer cell proliferation |
| Antibacterial Activity | Disrupts bacterial cell wall synthesis | Gram-positive and Gram-negative bacteria |
Research Findings
Recent studies have highlighted various aspects of the biological activity of thieno[2,3-d]pyrimidine derivatives:
- Anti-inflammatory and Analgesic Properties : Research indicates that compounds similar to N-(2-ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine exhibit significant anti-inflammatory effects in vitro. This is particularly relevant in conditions like arthritis where PDE4 inhibitors have shown promise in reducing inflammation .
- Anticancer Activity : Thieno[2,3-d]pyrimidine derivatives have been studied for their potential to inhibit cancer cell growth. For instance, a recent study demonstrated that certain derivatives could effectively inhibit the VEGFR-2 receptor, leading to reduced proliferation of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
- Antibacterial Properties : Several thieno[2,3-d]pyrimidine compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives showed potent effects against multi-drug resistant strains such as MRSA .
Table 2: Summary of Biological Activities
| Study | Activity Assessed | Results |
|---|---|---|
| PDE4 Inhibition | Increased cAMP levels | |
| VEGFR-2 Inhibition | IC50 values indicating efficacy | |
| Antibacterial Activity | Potent against MRSA |
Case Study 1: Anti-inflammatory Effects
In vitro studies using human peripheral blood mononuclear cells demonstrated that thieno[2,3-d]pyrimidine derivatives could significantly reduce cytokine release associated with inflammation. The mechanism was linked to the inhibition of PDE4 activity, leading to enhanced cAMP signaling pathways.
Case Study 2: Anticancer Potential
A series of thieno[2,3-d]pyrimidines were tested for their cytotoxicity against various cancer cell lines. Compound 22 exhibited the highest potency with an IC50 value significantly lower than other tested compounds. This highlights the potential for developing targeted cancer therapies based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
